tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(6-methoxypyrimidin-4-yl)-methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)20-8-6-7-12(10-20)19(4)13-9-14(22-5)18-11-17-13/h9,11-12H,6-8,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXNWBKZFANNKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=CC(=NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with 6-methoxypyrimidin-4-yl methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a specific temperature range to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to tert-butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate exhibit biological activity against various targets:
- Inhibitors of Enzymatic Activity : This compound has been studied for its potential to inhibit specific enzymes involved in cancer cell proliferation. The presence of the pyrimidine moiety enhances its interaction with biological targets, promoting cell cycle arrest and apoptosis in cancer cells .
Drug Development
The compound serves as a lead structure for the synthesis of new drugs aimed at treating conditions such as:
- Cancer : Several derivatives have been synthesized and tested for their efficacy against different cancer cell lines. The modifications on the piperidine ring and the methoxypyrimidine group are crucial for enhancing potency and selectivity .
- Neurological Disorders : Compounds with similar structures have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating disorders like depression and anxiety .
Case Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing various derivatives of this compound revealed that modifications to the methoxypyrimidine group significantly impacted biological activity. For instance, introducing different substituents on the pyrimidine ring improved binding affinity to target proteins involved in tumor growth .
| Compound | Modification | Biological Activity |
|---|---|---|
| A | -CH₃ | Moderate |
| B | -Cl | High |
| C | -F | Very High |
Case Study 2: Pharmacokinetics and Toxicology
In a series of pharmacokinetic studies, researchers evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable pharmacokinetic profiles with low toxicity levels in animal models, making it a candidate for further clinical trials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications on the Pyrimidine Ring
tert-Butyl 3-(Methyl(9H-Pyrimido[4,5-b]Indol-4-yl)Amino)Piperidine-1-Carboxylate (6a)
- Structure : Pyrimidine fused with an indole ring.
- Synthesis : Two-step procedure using Boc-protected piperidine and DIPEA in DMF .
tert-Butyl 3-((6-Ethoxy-2-(Methylthio)Pyrimidin-4-yl)Amino)Piperidine-1-Carboxylate
- CAS No.: 1353973-26-8
- Structure : Ethoxy and methylthio substituents at positions 6 and 2 of pyrimidine.
- Impact : Increased lipophilicity (ethoxy > methoxy) and sulfur-mediated metabolic stability .
tert-Butyl 4-((2-Chloro-6-Methylpyrimidin-4-yl)Oxy)Piperidine-1-Carboxylate
Modifications in the Piperidine Substituents
(R)-tert-Butyl 3-((6-Methoxypyrimidin-4-yl)Amino)Pyrrolidine-1-Carboxylate
- Structure : Pyrrolidine instead of piperidine.
- Impact : Smaller ring size alters conformational flexibility and steric interactions, affecting target selectivity .
tert-Butyl 4-((6-Methoxypyrimidin-4-yl)Amino)Piperidine-1-Carboxylate (BD288593)
Functionalization via Coupling Reactions
tert-Butyl 3-(Methyl(7-((Trimethylsilyl)Ethynyl)-9H-Pyrimido[4,5-b]Indol-4-yl)Amino)Piperidine-1-Carboxylate (12)
- Synthesis: Sonogashira coupling introduces a trimethylsilyl ethynyl group.
- Application : Alkyne handle for click chemistry or further bioconjugation .
Biological Activity
tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate, identified by its CAS number 1404192-12-6, is a complex organic compound with significant implications in medicinal chemistry and biological research. Its unique structure, featuring a tert-butyl group, a methoxypyrimidinyl moiety, and a piperidine ring, positions it as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
- Molecular Formula : C16H26N4O3
- Molecular Weight : 322.40 g/mol
- Structure : The compound includes a piperidine ring substituted with a methoxypyrimidine group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It functions as a potential ligand for receptors or as an enzyme inhibitor, influencing various biochemical pathways. The exact mechanism depends on the context of use and the specific targets involved.
Biological Activity
Research indicates that this compound may exhibit the following biological activities:
- Enzyme Inhibition : This compound has been explored for its potential to inhibit enzymes relevant in disease processes, such as GSK-3β. Studies have demonstrated that derivatives of similar structures can significantly impact enzyme activity, suggesting that this compound may also possess similar properties .
- Receptor Binding : The structural characteristics allow it to bind effectively to various receptors, potentially modulating their activity and leading to therapeutic effects.
- Anticancer Activity : Preliminary studies suggest that related compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar piperidine structures were evaluated for their cytotoxicity against various cancer cell lines, showing promising results .
Case Studies and Research Findings
Recent studies have focused on the structure–activity relationships (SAR) of pyrimidine derivatives to enhance biological efficacy:
- A study on GSK-3β inhibitors showed that modifying the piperidine structure could lead to improved potency against this target. Specific derivatives demonstrated enhanced binding affinity and selectivity .
- In vitro assays have been conducted using cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma), where compounds related to this compound were tested for their cytotoxic effects. Results indicated minimal cytotoxicity at high concentrations, suggesting a favorable safety profile .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Structure | Potential enzyme inhibitor |
| tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | Structure | Anticancer properties |
| tert-Butyl 3-methoxypyrrolidine-1-carboxylate | Structure | Moderate receptor activity |
Q & A
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
The compound (CAS: 1353955-46-0) has a molecular weight of 308.38 and a molecular formula of C₁₅H₂₄N₄O₃. It is a light yellow solid under standard conditions . Key properties include:
- Storage : Requires sealing in a dry environment at 2–8°C to prevent degradation.
- Hygroscopicity : No data available, but similar piperidine derivatives suggest sensitivity to moisture, necessitating anhydrous handling .
- Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs .
Methodological Insight : Use inert atmosphere (N₂/Ar) during weighing and dissolution to avoid hydrolysis. Characterize purity via HPLC or LC-MS before critical experiments .
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if airborne particles form .
- Ventilation : Use fume hoods for synthesis or high-temperature steps to mitigate inhalation risks .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) to prevent hazardous reactions .
Contradiction Note : While some sources classify it as non-hazardous , others flag acute oral toxicity (H302) and skin irritation (H315/H319) . Validate with site-specific risk assessments.
Intermediate/Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound?
Current Methods :
Q. Optimization Strategies :
Data Contradiction : Some protocols suggest room-temperature coupling , while others require heating . Pilot small-scale reactions to determine optimal conditions.
Q. What analytical techniques resolve structural ambiguities or impurities?
- NMR : ¹H/¹³C NMR confirms regioselectivity of the methylamino group on the piperidine ring. Key shifts:
- HRMS : Verify molecular ion [M+H]⁺ at m/z 309.19 (calculated: 308.38 + 1).
- XRD : Resolves stereochemistry if chiral centers form during synthesis .
Pitfall : Impurities from incomplete Boc deprotection (~m/z 209.16) may skew bioactivity results. Use preparative HPLC for isolation .
Q. How does the compound interact with biological targets in mechanistic studies?
Hypothesized Targets :
Q. In Vitro Testing :
Advanced Note : Structure-activity relationship (SAR) studies should modify the methoxy group to halogen or alkyl variants to assess potency shifts .
Data Interpretation & Troubleshooting
Q. How to address discrepancies in biological activity between batches?
- Purity Check : Compare HPLC traces (≥95% purity required) .
- Solvent Artifacts : Residual DMSO (>0.1%) can inhibit certain targets; lyophilize and reconstitute in buffer .
- Conformation Analysis : Use molecular docking to verify binding pose consistency across batches .
Case Study : A 2021 study found that residual TFA from Boc deprotection reduced cell viability by 20%; neutralization with NaHCO₃ resolved this .
Q. What computational tools predict the compound’s stability under varying pH conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
